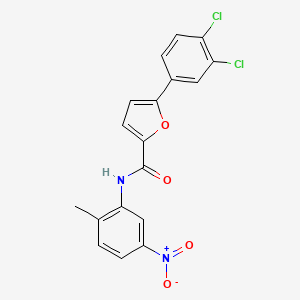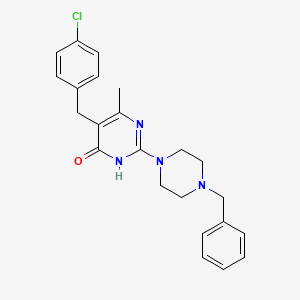![molecular formula C15H8N2O2 B6015760 3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE](/img/structure/B6015760.png)
3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE is a complex organic compound that belongs to the class of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound is characterized by the presence of cyano groups and a dibenzo-dioxin structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE typically involves the formation of C–CN bonds. One common method is the cyanation of aromatic compounds using nitrile-based para-directing templates. This process often employs palladium acetate (Pd(OAc)2) as a catalyst, monoprotected amino acids (MPAA) as ligands, silver carbonate (Ag2CO3) as a base, and copper(I) cyanide (CuCN) as the cyano source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The cyano groups in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the dioxin structure can interact with cellular receptors, affecting various signaling pathways and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL METHANOL
- 3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL ACETATE
- 3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL AMINE
Uniqueness
3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE is unique due to its specific combination of cyano groups and a dibenzo-dioxin structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methyldibenzo-p-dioxin-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c1-9-2-3-12-13(4-9)19-15-6-11(8-17)10(7-16)5-14(15)18-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTOCZOEIDFXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(O2)C=C(C(=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclobutyl-5-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![ethyl 1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B6015684.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)
![N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B6015694.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6015712.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)
![8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6015757.png)
![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)
